SM-164

概要

説明

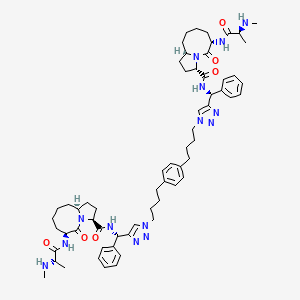

SM-164は、セカンドミトコンドリア由来カスパーゼ活性化因子(Smac)の新しい二価模倣体です。 これは、細胞性アポトーシス阻害タンパク質(cIAP)-1/2およびX連鎖アポトーシス阻害タンパク質(XIAP)を標的とすることにより、アポトーシスと腫瘍退縮を誘導する強力な抗癌剤として開発されています 。 この化合物は、前臨床試験で腫瘍細胞のアポトーシスを誘導し、正常組織に毒性を示さずに腫瘍退縮を達成する能力において有望な結果を示しています .

準備方法

合成経路と反応条件

SM-164は、2つのSmac模倣体アナログのカップリングを含む一連の化学反応によって合成されます。合成経路には通常、以下の手順が含まれます。

Smac模倣体コアの形成: Smac模倣体の基本構造は、アミド結合形成や環化などの一連の有機反応によって合成されます。

Smac模倣体アナログのカップリング: 2つのSmac模倣体アナログは、リンカー分子を使用して結合され、this compoundの二価構造が形成されます。

精製と特性評価: 最終生成物はクロマトグラフィー技術を使用して精製され、核磁気共鳴(NMR)や質量分析(MS)などの分光法を使用して特性評価されます.

工業的生産方法

This compoundの工業的生産は、上記で説明したのと同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を最大化するための反応条件の最適化が含まれます。 自動合成および精製システムの使用により、生産プロセスの効率とスケーラビリティを向上させることができます .

化学反応の分析

反応の種類

SM-164は、次のようないくつかの種類の化学反応を受けます。

cIAP-1/2の分解: This compoundは、細胞性アポトーシス阻害タンパク質(cIAP)-1/2の分解を誘導し、カスパーゼの活性化とアポトーシスにつながります.

XIAPの拮抗作用: This compoundは、X連鎖アポトーシス阻害タンパク質(XIAP)に結合して拮抗し、アポトーシスを促進します.

一般的な試薬と条件

This compoundの合成に使用される一般的な試薬には以下が含まれます。

アミンおよびカルボン酸誘導体: これらはアミド結合の形成に使用されます。

リンカー分子: これらは、Smac模倣体アナログを結合するために使用されます。

形成される主要な生成物

This compoundを含む反応から形成される主要な生成物は、二価Smac模倣体化合物そのものです。 cIAP-1/2の分解とXIAPの拮抗作用は、カスパーゼの活性化と腫瘍細胞におけるアポトーシスの誘導につながります .

科学研究への応用

This compoundは、次のような幅広い科学研究への応用があります。

癌研究: this compoundは、抗癌剤としての可能性について広く研究されています。

放射線増感: this compoundは、癌細胞の放射線療法に対する感受性を高める能力について調査されてきました。

併用療法: This compoundは、その治療効果を高めるために、腫瘍壊死因子関連アポトーシス誘導リガンド(TRAIL)などの他の抗癌剤と組み合わせて研究されています.

転移抑制: This compoundは、前臨床試験でトリプルネガティブ乳癌の骨および肺への転移を抑制する可能性を示しています.

科学的研究の応用

SM-164 is a bivalent Smac mimetic compound with anticancer properties . It functions by promoting apoptosis (programmed cell death) in tumor cells .

Scientific Research Applications

This compound is being explored for its potential in cancer therapy, often in combination with other treatments .

Anticancer Agent this compound is developed as an anticancer agent . It plays its antitumor roles through inducing degradation of cellular inhibitor of apoptosis protein (cIAP)-1/2, antagonizing X-linked inhibitor of apoptosis protein (XIAP) and inducing TNFα–dependent apoptosis in tumor cells .

Apoptosis Induction this compound has demonstrated the ability to induce apoptosis in tumor cells . It achieves this by targeting and binding to cIAP-1, cIAP-2, and XIAP proteins, which are involved in inhibiting apoptosis . By binding to these proteins, this compound effectively antagonizes their function, promoting caspase activation and apoptosis .

Sensitization to other therapies

- Chemotherapy this compound can enhance the effectiveness of chemotherapeutic agents like Doxorubicin by promoting apoptosis signaling and suppressing survival signaling in cancer cells .

- Radiosensitization this compound has been shown to act as a radiosensitizing agent in breast cancer cells, enhancing their response to radiation therapy . The mechanism involves caspase activation and apoptosis induction .

- Tumor regression this compound induces rapid cIAP-1 degradation and strong apoptosis in xenograft tumor tissues and achieves tumor regression, but has no toxicity in normal mouse tissues .

Combination Therapies

- TRAIL this compound has been investigated for combination with TNF-related apoptosis-inducing ligand (TRAIL) . Studies have shown that this compound is highly synergistic with TRAIL in vitro in both TRAIL-sensitive and TRAIL-resistant cancer cell lines of breast, prostate, and colon cancer .

- Doxorubicin this compound considerably potentiated Doxorubicin-mediated anticancer activity in HCC cells . Mechanistic studies demonstrated that this compound in combination with chemotherapeutic agents resulted in enhanced activation of caspases-9, -3 and cleavage of poly ADP-ribose polymerase (PARP), and also led to decreased AKT activation .

- Adriamycin The combination of this compound and Adriamycin has been investigated for cancer treatment .

Molecular Mechanism this compound functions by targeting cellular inhibitor of apoptosis protein (cIAP)-1/2 for degradation and induces tumor necrosis factor-alpha (TNFalpha)-dependent apoptosis in tumor cells .

Limitations The single-agent activity of Smac mimetics is very limited, rational combinations represent a viable strategy for their clinical development .

作用機序

SM-164は、細胞性アポトーシス阻害タンパク質(cIAP)-1/2を標的化して分解し、X連鎖アポトーシス阻害タンパク質(XIAP)を拮抗することによってその効果を発揮します。cIAP-1/2の分解は、カスパーゼの活性化につながります。カスパーゼは、アポトーシスの実行において重要な役割を果たすプロテアーゼです。 XIAPを拮抗することにより、this compoundはXIAPの阻害性結合から活性カスパーゼを解放し、アポトーシスをさらに促進します 。 This compoundの作用機序に関与する分子標的および経路には、腫瘍壊死因子(TNF)受容体媒介アポトーシス経路とミトコンドリア媒介アポトーシス経路が含まれます .

類似化合物との比較

SM-164は、次のような他の類似化合物と比較されます。

SM-122: this compoundよりもアポトーシスを誘導する能力が低い、単価Smac模倣体です。

BV6: 癌細胞におけるアポトーシスを誘導する効果を示している、別のSmac模倣体です。

SM-173: アポトーシス阻害タンパク質への結合において、this compoundよりも大幅に能力が低い、対照化合物です.

This compoundは、その二価構造においてユニークであり、cIAP-1/2を効果的に標的化して分解し、XIAPを拮抗することができます。これにより、腫瘍細胞におけるアポトーシスの強力な誘導につながります .

生物活性

SM-164 is a novel bivalent Smac mimetic that has garnered attention for its potent biological activity, particularly in the context of cancer treatment. It functions primarily by antagonizing inhibitor of apoptosis proteins (IAPs), specifically cIAP-1, cIAP-2, and XIAP, thereby promoting apoptosis in tumor cells. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound exhibits a unique mechanism of action that distinguishes it from other Smac mimetics. Its bivalent nature allows for enhanced binding affinity to IAPs, leading to effective apoptosis induction. The following points summarize its mechanism:

- Antagonism of IAPs : this compound effectively degrades cIAP-1 and cIAP-2 within minutes of administration, which is crucial for overcoming apoptosis resistance in cancer cells .

- Activation of Caspases : Treatment with this compound results in the activation of key caspases (caspase-3, -8, and -9), which are essential for executing the apoptotic program .

- Tumor Regression : In vivo studies demonstrate that this compound induces significant tumor regression in xenograft models without causing toxicity to normal tissues .

In Vitro Studies

Research has shown that this compound is significantly more potent than its monovalent counterparts. For instance:

| Cell Line | IC50 (µM) | Apoptosis Induction (%) at 1 nM |

|---|---|---|

| MDA-MB-231 | 0.001 | 32 |

| SK-OV-3 | 0.001 | 33 |

| MALME-3M | 0.001 | 37 |

These results indicate that even at low concentrations, this compound effectively induces apoptosis across various cancer cell lines .

In Vivo Studies

In animal models, particularly using MDA-MB-231 xenografts:

- Dosage : Administration of this compound at a dose of 5 mg/kg resulted in rapid degradation of cIAP-1 and activation of apoptotic pathways within hours .

- Tumor Response : Significant tumor regression was observed with minimal side effects on normal tissues, highlighting its therapeutic potential .

Case Studies

Several studies have explored the clinical implications of this compound:

- Combination Therapy with Doxorubicin :

- Impact on XIAP Silencing :

Safety Profile

Importantly, this compound has been reported to exhibit a favorable safety profile:

特性

IUPAC Name |

(3S,6S,10aS)-N-[(S)-[1-[4-[4-[4-[4-[(S)-[[(3S,6S,10aS)-6-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carbonyl]amino]-phenylmethyl]triazol-1-yl]butyl]phenyl]butyl]triazol-4-yl]-phenylmethyl]-6-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H84N14O6/c1-41(63-3)57(77)65-49-27-13-11-25-47-33-35-53(75(47)61(49)81)59(79)67-55(45-21-7-5-8-22-45)51-39-73(71-69-51)37-17-15-19-43-29-31-44(32-30-43)20-16-18-38-74-40-52(70-72-74)56(46-23-9-6-10-24-46)68-60(80)54-36-34-48-26-12-14-28-50(62(82)76(48)54)66-58(78)42(2)64-4/h5-10,21-24,29-32,39-42,47-50,53-56,63-64H,11-20,25-28,33-38H2,1-4H3,(H,65,77)(H,66,78)(H,67,79)(H,68,80)/t41-,42-,47-,48-,49-,50-,53-,54-,55-,56-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGYDZXNSSLRFJS-IOQQVAQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CCCCC2CCC(N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CN(N=N4)CCCCC5=CC=C(C=C5)CCCCN6C=C(N=N6)C(C7=CC=CC=C7)NC(=O)C8CCC9N8C(=O)C(CCCC9)NC(=O)C(C)NC)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H]1CCCC[C@H]2CC[C@H](N2C1=O)C(=O)N[C@@H](C3=CC=CC=C3)C4=CN(N=N4)CCCCC5=CC=C(C=C5)CCCCN6C=C(N=N6)[C@H](C7=CC=CC=C7)NC(=O)[C@@H]8CC[C@H]9N8C(=O)[C@H](CCCC9)NC(=O)[C@H](C)NC)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H84N14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1121.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957135-43-2 | |

| Record name | SM-164 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0957135432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SM-164 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2VA4GC8KB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。